molecular formula C14H16F3NO4 B8158152 2-tert-Butoxycarbonylamino-3-(2,3,6-trifluoro-phenyl)-propionic acid

2-tert-Butoxycarbonylamino-3-(2,3,6-trifluoro-phenyl)-propionic acid

Cat. No.: B8158152
M. Wt: 319.28 g/mol
InChI Key: COISSJSWFVCMNG-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(2,3,6-trifluoro-phenyl)-propionic acid is a synthetic organic compound characterized by its trifluorophenyl group and tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,3,6-trifluorophenylpropionic acid as the starting material.

  • Protection: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

  • Amination: The protected acid undergoes amination with ammonia or an amine derivative to introduce the amino group, resulting in the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorophenyl group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous medium.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: Nucleophiles like halides, aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential as a precursor in the synthesis of therapeutic agents, including enzyme inhibitors for diseases such as diabetes. Industry: It is utilized in the development of new materials and chemical processes due to its unique trifluorophenyl group.

Mechanism of Action

The mechanism by which 2-tert-Butoxycarbonylamino-3-(2,3,6-trifluoro-phenyl)-propionic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • BOC-protected amino acids: Other Boc-protected amino acids with different substituents on the phenyl ring.

  • Trifluorophenyl derivatives: Compounds with trifluorophenyl groups but different functional groups or protecting groups.

  • Amino acid derivatives: Similar amino acids without the trifluorophenyl group or Boc protection.

Uniqueness: The presence of the trifluorophenyl group and the Boc protecting group makes this compound unique in terms of its chemical reactivity and potential applications. The trifluorophenyl group imparts high stability and unique electronic properties, while the Boc group allows for selective deprotection in synthetic processes.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,6-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-8(15)4-5-9(16)11(7)17/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISSJSWFVCMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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